molecular formula C16H13N6O3P B14536198 2-(Diphenylphosphoryl)butanedioyl diazide CAS No. 62474-56-0

2-(Diphenylphosphoryl)butanedioyl diazide

Cat. No.: B14536198
CAS No.: 62474-56-0
M. Wt: 368.29 g/mol
InChI Key: BHYRNEGKDVVXMM-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)butanedioyl diazide is a chemical compound that features a diazide functional group attached to a butanedioyl backbone, with diphenylphosphoryl groups attached to the nitrogen atoms

Preparation Methods

The synthesis of 2-(Diphenylphosphoryl)butanedioyl diazide typically involves the reaction of diphenylphosphoryl chloride with sodium azide in an appropriate solvent such as acetone. This reaction proceeds under mild conditions and yields the desired diazide compound in high purity . Industrial production methods may involve scaling up this reaction using continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(Diphenylphosphoryl)butanedioyl diazide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include ammonia, various amines, and carboxylic acids. The major products formed from these reactions are phosphoramidates, urethanes, and amides .

Scientific Research Applications

2-(Diphenylphosphoryl)butanedioyl diazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Diphenylphosphoryl)butanedioyl diazide exerts its effects involves the formation of reactive intermediates such as acyl azides and isocyanates. These intermediates can then react with nucleophiles to form stable products. The molecular targets and pathways involved include the nucleophilic attack on the phosphorus atom, leading to the formation of mixed anhydrides and subsequent nucleophilic substitution .

Comparison with Similar Compounds

Properties

CAS No.

62474-56-0

Molecular Formula

C16H13N6O3P

Molecular Weight

368.29 g/mol

IUPAC Name

2-diphenylphosphorylbutanedioyl diazide

InChI

InChI=1S/C16H13N6O3P/c17-21-19-15(23)11-14(16(24)20-22-18)26(25,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

BHYRNEGKDVVXMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CC(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-]

Origin of Product

United States

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